molecular formula C10H9BrN2 B3103880 1-Benzyl-5-bromo-1H-pyrazole CAS No. 145162-70-5

1-Benzyl-5-bromo-1H-pyrazole

Cat. No. B3103880
CAS RN: 145162-70-5
M. Wt: 237.1 g/mol
InChI Key: VTWQCBYADOOLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-5-bromo-1H-pyrazole” is a chemical compound with a molecular weight of 281.11 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Synthesis Analysis

Pyrazole derivatives, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole core, which is a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms . The compound also contains a benzyl group and a bromine atom attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Biological Evaluation

1-Benzyl-5-bromo-1H-pyrazole serves as a precursor in the synthesis of various novel pyrazole derivatives with potential biological activities. For instance, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized for evaluation against A549 lung cancer cells. Preliminary biological assessments indicated that these derivatives could inhibit the growth of A549 cells in both dosage- and time-dependent manners, with specific compounds showing significant inhibitory effects, suggesting potential applications in cancer therapy (Zhang et al., 2008).

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives has also been conducted. Synthesis of 4-arylthio- and 4-alkylthio-functionalized pyrazolo[1,5-a]pyrazines has led to the discovery of compounds with promising antibacterial and antifungal activities. These studies demonstrate the potential of this compound derivatives in developing new antimicrobial agents (Hrynyshyn et al., 2019).

Synthesis of Hybrid Molecules

The compound also finds application in the synthesis of hybrid molecules with enhanced biological activities. For example, benzimidazole-pyrazoline hybrid molecules were synthesized and showed significant anti-diabetic potential, indicating the versatility of this compound in the development of new therapeutic agents (Ibraheem et al., 2020).

Corrosion Inhibitors

Beyond pharmacological applications, derivatives of this compound have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This research highlights the compound's utility in industrial applications, offering protective solutions against metal corrosion (Herrag et al., 2007).

Catalytic Applications

Furthermore, bulky bis(pyrazolyl)palladium complexes, synthesized using pyrazole-containing compounds, have demonstrated catalytic activity in Suzuki–Miyaura cross-coupling reactions. This underscores the role of this compound derivatives in facilitating organic transformations, crucial for pharmaceutical and materials science research (Ocansey et al., 2018).

Safety and Hazards

While specific safety and hazard information for “1-Benzyl-5-bromo-1H-pyrazole” is not available, similar compounds like “1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester” and “1-Benzyl-4-bromo-1H-pyrazole” have hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-benzyl-5-bromopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWQCBYADOOLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-bromo-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-bromo-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-Benzyl-5-bromo-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-Benzyl-5-bromo-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-Benzyl-5-bromo-1H-pyrazole
Reactant of Route 6
1-Benzyl-5-bromo-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.